2,4-difluoro-3-(trifluoromethyl)benzoic Acid

説明

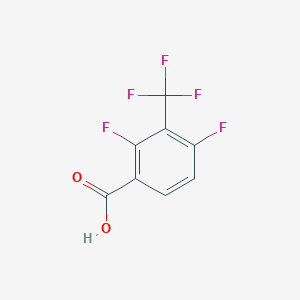

2,4-Difluoro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3F5O2 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a trifluoromethyl group at the 3rd position on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of 3-(trifluoromethyl)benzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group followed by selective fluorination .

Industrial Production Methods: Industrial production of 2,4-difluoro-3-(trifluoromethyl)benzoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically requires stringent control of reaction parameters to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2,4-Difluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under appropriate conditions.

Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Coupling Reagents: Palladium catalysts, boronic acids

Major Products Formed:

Substitution Products: Fluorinated aromatic compounds

Oxidation Products: Carboxylic acid derivatives

Reduction Products: Alcohols

Coupling Products: Complex aromatic compounds

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

DFTBA serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic compounds, particularly in the pharmaceutical and agrochemical industries. The compound's ability to undergo various chemical reactions, such as nucleophilic aromatic substitution and coupling reactions (e.g., Suzuki-Miyaura coupling), facilitates the development of novel molecules with potential biological activity .

Reactions Involving DFTBA

- Substitution Reactions : The fluorine atoms and trifluoromethyl group enable DFTBA to participate in nucleophilic aromatic substitutions using reagents like sodium methoxide or potassium tert-butoxide.

- Oxidation and Reduction : The carboxylic acid group can be oxidized to form derivatives or reduced to alcohols under specific conditions.

- Coupling Reactions : DFTBA can be involved in coupling reactions that are essential for synthesizing complex pharmaceuticals.

Biological Research

Potential Biological Activity

Research has indicated that DFTBA may exhibit significant biological activity. Studies have explored its interactions with various biomolecules, suggesting potential applications in drug development. The compound's unique structure allows it to interact effectively with proteins and enzymes, potentially influencing their activity .

Medicinal Chemistry

Drug Development

DFTBA is being investigated for its role in the development of new therapeutic agents. Its unique chemical properties make it a candidate for designing drugs that target specific biological pathways. The fluorinated structure is known to enhance metabolic stability and bioavailability, critical factors in drug design .

Industrial Applications

Specialty Chemicals Production

In industrial settings, DFTBA is utilized in producing specialty chemicals that require specific properties provided by fluorinated compounds. These applications extend to materials science, where DFTBA contributes to developing polymers and other materials with enhanced performance characteristics .

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

In a study published by Bridges et al., DFTBA was utilized as an intermediate in synthesizing antimicrobial quinolone compounds. This research demonstrated how DFTBA could facilitate the development of new antibiotics through strategic modifications of its structure .

Case Study 2: Drug Design for Cancer Treatment

Research conducted by Moyroud et al. explored the potential of DFTBA derivatives in cancer treatment. The study highlighted how modifications to the DFTBA structure could lead to compounds with enhanced efficacy against specific cancer cell lines .

作用機序

The mechanism of action of 2,4-difluoro-3-(trifluoromethyl)benzoic acid is primarily related to its ability to interact with various molecular targets through its functional groups. The fluorine atoms and trifluoromethyl group can form strong interactions with proteins, enzymes, and other biomolecules, potentially affecting their function and activity . The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

類似化合物との比較

- 2,3-Difluoro-4-(trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzoic acid

- 2,4-Difluorobenzoic acid

- 3-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness: 2,4-Difluoro-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

生物活性

2,4-Difluoro-3-(trifluoromethyl)benzoic acid (CAS Number: 157337-81-0) is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and a trifluoromethyl group at the 3 position. This unique structure contributes to its distinct chemical properties, including increased lipophilicity and stability, which are significant in various scientific research fields, particularly in pharmaceuticals and agrochemicals.

The molecular formula of this compound is C₈H₃F₅O₂, with a molecular weight of approximately 226.1 g/mol. The presence of multiple fluorine atoms enhances its reactivity and biological activity through various mechanisms, including influencing enzyme interactions and metabolic pathways .

Biological Activity Overview

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The trifluoromethyl group is known for its strong electron-withdrawing nature, which can significantly alter the lipophilicity and binding affinity of compounds to biological targets .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways .

- Antimicrobial Properties : Trifluoromethyl-substituted benzoic acids have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology .

Case Studies

- Antimicrobial Activity : In a study examining the minimum inhibitory concentrations (MICs) of various fluorinated compounds against Bacillus mycoides, Escherichia coli, and Candida albicans, compounds structurally related to this compound showed promising results with MIC values indicating effective inhibition .

- Anti-inflammatory Properties : A study on related compounds revealed that they acted as COX inhibitors with significant anti-inflammatory effects. This suggests that this compound may possess similar properties, warranting further pharmacological evaluation .

- Cytotoxicity Against Cancer Cell Lines : The compound was tested against several human cancer cell lines (A549, HCT116, PC3), showing IC50 values that suggest potential efficacy comparable to established chemotherapeutics like Doxorubicin. Notably, down-regulation of key oncogenes was observed in treated cells .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | CAS Number | MIC (µg/mL) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| 2-Fluoro-3-(trifluoromethyl)benzoic acid | 115029-22-6 | 5.00 | 22.4 | Antimicrobial / Anticancer |

| 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid | 1706435-08-6 | 4.88 | 44.4 | Antimicrobial / Anti-inflammatory |

| 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | 261945-05-5 | 6.00 | 17.8 | Antimicrobial / Anticancer |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2,4-difluoro-3-(trifluoromethyl)benzoic acid?

The synthesis typically involves sequential halogenation and fluorination steps. For example, directed ortho-metalation of a benzoic acid precursor followed by electrophilic fluorination can introduce fluorine atoms at specific positions. Trifluoromethyl groups are often added via cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation) or by employing trifluoromethylating reagents like TMSCF₃. Comparative studies on analogous compounds, such as 2-bromo-3-(trifluoromethyl)benzoic acid, highlight the importance of substituent positioning on reaction efficiency .

Q. How is the compound’s purity and structural integrity validated?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR, including ¹⁹F NMR) are standard for purity assessment. Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines the crystal structure, while mass spectrometry (MS) confirms molecular weight. For fluorinated analogs, quantitative ¹⁹F NMR is particularly effective for purity analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹⁹F NMR : To resolve substituent effects and confirm fluorine positions.

- IR Spectroscopy : Identifies carboxylic acid and C-F stretching vibrations.

- X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding patterns. Tools like Mercury visualize packing interactions and validate structural models .

Q. What are the recommended storage conditions to ensure stability?

Store the compound at -80°C in anhydrous DMSO or similar solvents to prevent degradation. Avoid repeated freeze-thaw cycles, as this can compromise stability. For long-term storage, lyophilization is recommended .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?

Use dual software validation: SHELXL for refinement and OLEX2 for structure solution and analysis. For twinned data, the HKLF5 format in SHELXL allows refinement against twinned datasets. Disordered regions can be modeled using restraints (e.g., SIMU/ISOR in SHELXL) and cross-validated with Mercury’s void analysis to ensure plausible electron density .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (FMOs) to assess electrophilic/nucleophilic sites. For fluorinated systems, natural bond orbital (NBO) analysis quantifies hyperconjugative interactions between C-F and carboxyl groups. Studies on similar trifluoromethylated aromatics use Gaussian-based optimizations to correlate structure with acidity .

Q. How do substituent positions influence the compound’s acidity and reactivity in coupling reactions?

The electron-withdrawing trifluoromethyl and fluorine groups increase acidity (pKa ~1-2) via inductive effects. Hammett σ values predict reactivity in Suzuki-Miyaura couplings: para-fluorine directs cross-coupling to meta positions. Comparative kinetic studies with 3,5-bis(trifluoromethyl)benzoic acid show steric hindrance impacts catalytic turnover in Pd-mediated reactions .

Q. What strategies optimize low yields in fluorination steps during synthesis?

Use Balz-Schiemann reactions for aromatic fluorination or employ AgF₂ as a mild fluorinating agent. Microfluidic reactors improve mixing efficiency in exothermic fluorination steps. For directed C-H fluorination, photoredox catalysis with Ir(III) complexes enhances regioselectivity .

Q. How can molecular packing and intermolecular interactions be analyzed computationally?

Mercury’s Hirshfeld surface analysis quantifies intermolecular contacts (e.g., F⋯H, O⋯H). CrystalExplorer calculates interaction energies to map packing motifs. For polymorph prediction, molecular dynamics (MD) simulations with AMBER force fields model temperature-dependent packing behavior .

Q. What mechanistic insights explain its role as a ligand in metal-organic frameworks (MOFs)?

The carboxylate group chelates metal nodes (e.g., Cu²⁺, Zn²⁺), while fluorine atoms participate in weak F⋯metal interactions. In situ powder XRD tracks framework assembly, and BET surface area analysis correlates substituent effects with porosity. Studies on fluorinated MOFs highlight enhanced thermal stability due to strong C-F bonds .

特性

IUPAC Name |

2,4-difluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOJXSFJDSOLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430792 | |

| Record name | 2,4-difluoro-3-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157337-81-0 | |

| Record name | 2,4-difluoro-3-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。